COX-2 Inhibitory Potency vs. Naproxen
ATB-346, derived from 3-amino-3-(4-tert-butylphenyl)propanoic acid scaffold, exhibits potent cyclooxygenase-2 (COX-2) inhibition with an IC₅₀ of 0.3 μM, representing a 1.7-fold improvement in potency compared to its parent NSAID naproxen, which demonstrates an IC₅₀ of 0.5 μM under the same enzymatic assay conditions . This direct head-to-head comparison establishes that the H₂S-releasing derivative retains and modestly enhances COX-2 inhibitory activity relative to the conventional NSAID backbone.
| Evidence Dimension | COX-2 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.3 μM |
| Comparator Or Baseline | Naproxen: IC₅₀ = 0.5 μM |
| Quantified Difference | 1.7-fold lower IC₅₀ (more potent) |
| Conditions | In vitro COX-2 enzymatic assay (purified enzyme system) |
Why This Matters
Demonstrates that H₂S-release modification does not compromise target engagement; procurement of the 3-amino-3-(4-tert-butylphenyl)propanoic acid scaffold supports development of NSAID derivatives with preserved or enhanced COX-2 inhibition.
